Methanol, (methylthio)-, benzoate
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Overview
Description
Methanol, (methylthio)-, benzoate is an organic compound characterized by the presence of a methanol group, a methylthio group, and a benzoate group. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanol, (methylthio)-, benzoate can be synthesized through the esterification of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solid acid catalysts, such as zirconium or titanium-based catalysts . These catalysts enhance the efficiency of the esterification process and allow for the recovery and reuse of the catalyst, reducing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methanol, (methylthio)-, benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methanol, (methylthio)-, benzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of methanol, (methylthio)-, benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of intermediate complexes with target molecules, leading to the desired chemical transformations .
Comparison with Similar Compounds
Methyl benzoate: An ester of methanol and benzoic acid, used in fragrances and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: Another ester with a propyl group, used in similar applications.
Uniqueness: Methanol, (methylthio)-, benzoate is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to other benzoate esters. This uniqueness makes it valuable in specific synthetic and industrial applications where such properties are desired .
Properties
CAS No. |
19207-88-6 |
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Molecular Formula |
C9H12O3S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
benzoic acid;methylsulfanylmethanol |
InChI |
InChI=1S/C7H6O2.C2H6OS/c8-7(9)6-4-2-1-3-5-6;1-4-2-3/h1-5H,(H,8,9);3H,2H2,1H3 |
InChI Key |
KHURJRQYELJDNW-UHFFFAOYSA-N |
Canonical SMILES |
CSCO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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